tert-Butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Description
This compound is a boronate ester-functionalized indole derivative with a tert-butyl carbamate protecting group and a cyano (-CN) substituent at the 7-position of the indole ring. Its molecular formula is C₂₀H₂₅BN₂O₄, with a molecular weight of 368.23 g/mol (CAS: 1185427-07-9). The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems.
Properties
Molecular Formula |
C20H25BN2O4 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
tert-butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-12-15(14-10-8-9-13(11-22)16(14)23)21-26-19(4,5)20(6,7)27-21/h8-10,12H,1-7H3 |
InChI Key |
LSEVSQYLKOAAOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the formation of the indole core, followed by the introduction of the cyano group and the tert-butyl ester. The dioxaborolane moiety is then attached through a boronation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound with the molecular formula and a molar mass of 368.23 g/mol. This compound features an indole moiety and a boronate ester group, making it useful in biological activities and synthetic applications. Specifically, it is valuable in carbon-carbon bond formation reactions, such as Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
This compound is investigated for potential roles in drug development, particularly concerning cancer therapies and neurological disorders. Preliminary research indicates that the compound may interact with specific enzymes and receptors involved in metabolic pathways related to cancer and neurological functions, suggesting its mechanism of action and therapeutic potential.
Enzyme Inhibition and Receptor Ligand
The compound's ability to act as an enzyme inhibitor or receptor ligand makes it a valuable asset in medicinal chemistry. Studies are ongoing regarding the interactions of this compound with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group and dioxaborolane moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can modulate various biological pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
The following table compares the target compound with analogs differing in substituent type or position:
Key Findings :
- The 7-cyano analog exhibits higher reactivity in Suzuki couplings compared to the parent compound due to the electron-withdrawing CN group.
- The 5-cyano isomer may show divergent regioselectivity in cross-coupling due to altered electronic and steric environments.
- The 7-chloro analog (higher MW: 377.67 vs. 368.23) is less electrophilic at boron but offers a handle for SNAr reactions.
Core Structure Variations
Comparisons with heterocyclic analogs highlight the impact of ring structure on properties:
Key Findings :
Functional Group Modifications
Key Findings :
- The TMS-substituted analog (CAS 919119-70-3) is more lipophilic, improving membrane permeability in drug discovery.
Biological Activity
Tert-Butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 368.23 g/mol
- CAS Number : 1185427-07-9
- Solubility : Moderately soluble in organic solvents with varying solubility reported across different studies.
The compound's biological activity is largely attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression.
2. Pharmacological Properties
Research indicates that derivatives of indole compounds like tert-butyl 7-cyano derivatives exhibit a range of pharmacological activities:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Shows promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several indole derivatives including tert-butyl 7-cyano compounds. The results indicated a reduction in inflammation markers in animal models, suggesting that these compounds could be developed as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Potential
In vitro studies have shown that tert-butyl 7-cyano derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of the JAK/STAT signaling pathway, which is crucial for cell survival and proliferation .
Data Table: Biological Activities of Tert-butyl 7-cyano Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 7-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?
- Methodological Answer : The compound can be synthesized via electrophotocatalytic cross-coupling reactions. For example, tert-butyl-substituted boronic esters are often prepared using visible-light-mediated decarboxylative radical additions or palladium-catalyzed Suzuki-Miyaura couplings. A similar compound, tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, was synthesized with yields of 32–65% via reductive electrophotocatalysis, involving chlorinated/brominated precursors and optimized reaction times (e.g., 12–24 hours) . Key steps include:
- Substrate activation : Use of aryl halides (Cl/Br) as coupling partners.
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) to isolate the boronic ester .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Characterization should include:
- NMR spectroscopy : Look for diagnostic signals such as the tert-butyl group (1H: ~1.3 ppm singlet; 13C: ~28 ppm and ~80 ppm) and the dioxaborolane moiety (13C: ~25 ppm for methyl groups) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) via DART ionization can confirm molecular weight (e.g., [M+H]+ calculated for C20H24BN2O4: 367.1824; experimental: 367.1826) .
- HPLC : For enantiomeric excess (ee) analysis if stereocenters are present (e.g., 95% ee achieved via iridium-catalyzed amination in related compounds) .
Q. What are the primary applications of this compound in catalytic cross-coupling reactions?
- Methodological Answer : The boronic ester group enables Suzuki-Miyaura couplings for biaryl/heteroaryl bond formation. For example:
- Reaction conditions : Pd(PPh3)4 (2–5 mol%), Na2CO3 (2 equiv), dioxane/H2O (3:1), 80–100°C .
- Scope : Compatible with aryl/heteroaryl halides (e.g., bromopyridines, chloroquinolines) .
- Limitations : Steric hindrance from the tert-butyl group may reduce reactivity with bulky substrates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Variable screening : Test palladium catalysts (e.g., PdCl2(dppf) vs. Pd(PPh3)4), bases (K3PO4 vs. Na2CO3), and solvents (toluene vs. dioxane) .
- Controlled experiments : Use design-of-experiments (DoE) to identify critical factors. For example, a study on tert-butyl carbamate derivatives found that increasing reaction temperature from 70°C to 90°C improved yields from 32% to 65% .
- Troubleshooting : If no product forms (e.g., as in ), assess boron ester stability under acidic/basic conditions or ligand dissociation issues .
Q. What strategies mitigate decomposition of the boronic ester moiety during storage or reactions?
- Methodological Answer :
- Storage : Keep at 0–6°C under inert atmosphere (N2/Ar) to prevent hydrolysis .
- Stabilizers : Add 1–5% triethylamine to neutralize trace acids in solution .
- In situ protection : Convert the boronic ester to a trifluoroborate salt temporarily if prolonged heating is required .
Q. How does the electronic nature of the indole core influence regioselectivity in functionalization reactions?
- Methodological Answer :
- Computational modeling : Use DFT calculations to map electron density (e.g., C3 position is electrophilic due to the electron-withdrawing cyano group at C7) .
- Experimental validation : Compare reactivity of substituted indoles. For example, tert-butyl 3-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate showed higher C5 selectivity in aminations due to steric effects .
- Data correlation : Tabulate Hammett constants (σ) of substituents vs. reaction outcomes (e.g., σ = +0.66 for CN at C7) .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
